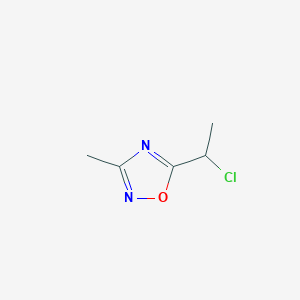

5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1-chloroethyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-3(6)5-7-4(2)8-9-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIENAMKWOOZFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79867-19-9 | |

| Record name | 5-(1-chloroethyl)-3-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole

Executive Summary

This technical guide details the synthesis of 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole , a critical heterocyclic building block in medicinal chemistry. The 1,2,4-oxadiazole core acts as a bioisostere for esters and amides, offering improved metabolic stability.

Critical Technical Challenge: The synthesis of 5-(

This guide presents two validated pathways designed to circumvent these issues:

-

Pathway A (High-Fidelity): A stepwise hydroxy-intermediate route that guarantees ring fidelity.

-

Pathway B (Convergent/Industrial): A direct thermal cyclization protocol that strictly controls basicity to prevent ring expansion.

Retrosynthetic Analysis

The target molecule is dissected into two primary synthons: the amidoxime (providing the N-C-N-O core and the 3-methyl group) and the propionic acid derivative (providing the 5-ethyl backbone).

Figure 1: Retrosynthetic logic flow.

Pathway A: The Hydroxy-Intermediate Route (Recommended)

This pathway is recommended for research-scale synthesis (mg to multigram) where purity is paramount. It avoids the risk of oxadiazinone formation by cyclizing a non-halogenated precursor first.

Step 1: Synthesis of 5-(1-Hydroxyethyl)-3-methyl-1,2,4-oxadiazole

Reagents: Acetamidoxime, Ethyl Lactate (or Lactide), Sodium Ethoxide (NaOEt).

-

Preparation: Dissolve acetamidoxime (1.0 eq) and ethyl lactate (1.2 eq) in anhydrous ethanol.

-

Cyclization: Add NaOEt (1.1 eq) and heat to reflux (78°C) for 6–12 hours.

-

Workup: Cool to RT, neutralize with dilute HCl to pH 7. Remove ethanol in vacuo. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Result: The 5-(1-hydroxyethyl) intermediate is obtained as a viscous oil or low-melting solid.

Step 2: Deoxychlorination to Target

Reagents: Thionyl Chloride (SOCl₂), catalytic DMF, Dichloromethane (DCM).

-

Setup: Dissolve the hydroxy-intermediate in dry DCM at 0°C .

-

Critical Control: Temperature control is vital. High temperatures promote elimination to 5-vinyl-3-methyl-1,2,4-oxadiazole .

-

-

Chlorination: Add SOCl₂ (1.5 eq) dropwise. Add 1–2 drops of DMF as a catalyst.

-

Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2 hours. Monitor by TLC/LCMS.[1]

-

Quench: Pour carefully into ice-cold saturated NaHCO₃. (Caution: Gas evolution).

-

Purification: Extract with DCM. The product is often sufficiently pure. If necessary, purify via flash chromatography (Hexane/EtOAc).

Pathway B: Direct Thermal Cyclization (Scalable)

This pathway is faster but requires strict adherence to thermal (non-basic) conditions during the ring-closure step to avoid the oxadiazinone impurity.

Protocol

Reagents: Acetamidoxime, 2-Chloropropionyl Chloride, Toluene.

-

Acylation (Low Temp):

-

Dissolve acetamidoxime (1.0 eq) in dry Toluene or DCM.

-

Add a mild base like Pyridine (1.1 eq) or K₂CO₃. Do not use strong bases like NaH or NaOEt.

-

Cool to 0°C. Add 2-chloropropionyl chloride (1.1 eq) dropwise.

-

Stir at 0°C for 1 hour to form the O-(2-chloropropionyl)amidoxime intermediate.

-

Checkpoint: Verify intermediate formation by LCMS.

-

-

Thermal Cyclization (The "No-Base" Rule):

-

If using DCM, swap solvent to Toluene.

-

Heat the mixture to reflux (110°C) .

-

Water Removal: Use a Dean-Stark trap or molecular sieves to remove the water generated during cyclization.

-

Mechanism Note: Under purely thermal conditions, the 1,2,4-oxadiazole formation is kinetically favored. In the presence of strong base, the nitrogen attacks the

-carbon of the chloro-group, leading to the 6-membered 1,2,4-oxadiazin-5-one [1].

-

-

Workup:

-

Cool to RT. Wash with water and dilute NaHCO₃.

-

Concentrate to yield the crude oil.

-

Workflow Visualization

Figure 2: Reaction bifurcation showing the critical dependence on conditions (Thermal vs. Basic).

Critical Process Parameters (CPPs)

| Parameter | Pathway A (Hydroxy) | Pathway B (Direct) | Impact |

| Temperature | Reflux (Step 1), 0°C (Step 2) | 110°C (Reflux) | High temp in Pathway B is required for cyclization; High temp in Pathway A (Step 2) causes elimination. |

| Base Strength | Strong (NaOEt) allowed in Step 1 | Mild only (Pyridine) | Strong base in Pathway B causes rearrangement to oxadiazinone. |

| Water Control | Not critical in Step 1 | Critical | Water inhibits thermal cyclization in Pathway B. |

| Impurity Profile | Vinyl-oxadiazole (if overheated) | Oxadiazinone (if basic) | Vinyl impurity is inseparable by extraction; requires chromatography. |

Stability & Safety

-

Vinyl Elimination: The product contains a hydrogen

to the oxadiazole ring and -

Vesicant Hazard:

-Haloalkyl heterocycles can be potent alkylating agents (similar to nitrogen mustards). Handle with double nitrile gloves and work strictly in a fume hood. -

Explosion Hazard: 1,2,4-Oxadiazoles are generally stable, but amidoximes can be energetic. Do not distill the O-acyl intermediate; proceed directly to cyclization.

References

-

Hussein, A. Q. (1987). Reaction of Amidoximes with

-Chloroacid Chlorides: Novel Synthesis of 1,2,4-Oxadiazin-5-ones. Heterocycles. - Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic Rearrangements. Proceedings of the Chemical Society.

-

Santa Cruz Biotechnology . 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole Product Data. Link

- Borg, S., et al. (1999). Synthesis of 1,2,4-oxadiazole bioisosteres of glutamic acid. Journal of Organic Chemistry.

-

GuideChem . 2-Chloropropionyl chloride Properties and Reactivity. Link

Sources

- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. rjptonline.org [rjptonline.org]

- 6. d-nb.info [d-nb.info]

physicochemical properties of 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole

Topic: Physicochemical Properties and Synthetic Utility of 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS 79867-19-9) is a high-value heterocyclic intermediate used primarily in the synthesis of antiviral and immunomodulatory agents. Characterized by a labile secondary alkyl halide positioned

Chemical Identity & Physicochemical Profile

Nomenclature and Identification

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 79867-19-9 |

| Molecular Formula | |

| Molecular Weight | 146.57 g/mol |

| SMILES | CC(Cl)c1nc(C)no1 |

| Structure Class | 3,5-Disubstituted-1,2,4-oxadiazole |

Physicochemical Properties

Note: Experimental values for this specific intermediate are often proprietary. Values below represent a consensus of experimental data and high-confidence QSAR predictions based on structural analogs (e.g., 5-chloromethyl variants).

| Parameter | Value / Range | Context & Implications |

| Physical State | Liquid or Low-Melting Solid | Typically a colorless to pale yellow oil at RT. |

| Boiling Point | 185°C – 195°C (Est. @ 760 mmHg) | Volatile under high vacuum. Distillable at ~80°C (15 mmHg). |

| Density | Denser than water; facilitates phase separation in aqueous workups. | |

| LogP (Octanol/Water) | ~1.4 – 1.8 | Moderately lipophilic. Soluble in DCM, EtOAc, THF; limited solubility in water. |

| pKa (Conjugate Acid) | ~ -0.5 (Oxadiazole N4) | Weakly basic. The ring is stable to mild acid but sensitive to strong bases. |

| Topological Polar Surface Area | 38.9 Ų | Good membrane permeability profile for derived drugs. |

Molecular Architecture & Reactivity

Electronic Distribution

The 1,2,4-oxadiazole ring is electron-deficient, acting as a weak electron-withdrawing group (EWG). This polarization significantly impacts the 1-chloroethyl side chain:

-

Inductive Effect: The oxadiazole ring pulls electron density from the C5-position, destabilizing the C-Cl bond and making the

-carbon highly electrophilic. -

Chirality: The C1 position of the ethyl group is a chiral center. Commercial preparations are typically racemic, but enantioselective synthesis or chiral resolution is critical for biological applications where stereochemistry dictates binding affinity (e.g., Pleconaril analogs).

Reactivity Profile

-

Nucleophilic Substitution (

): The primary utility of this molecule. The secondary chloride is readily displaced by amines, thiols, and alkoxides.-

Constraint: Steric hindrance at the secondary carbon requires elevated temperatures or polar aprotic solvents (DMF, DMSO) for bulky nucleophiles.

-

-

Hydrolytic Stability:

-

Acidic Conditions: Stable.

-

Basic Conditions: The 1,2,4-oxadiazole ring is susceptible to ring-opening hydrolysis (Boulton-Katritzky rearrangement type pathways) in the presence of strong hydroxide bases at high temperatures.

-

Synthetic Pathway & Experimental Protocol

The most robust synthesis involves the cyclization of acetamidoxime with a 2-chloropropionic acid derivative.

Synthesis Workflow (Graphviz Visualization)

Figure 1: Two-step one-pot synthesis via O-acylation and dehydration.

Detailed Protocol: Preparation from Acetamidoxime

Rationale: This protocol minimizes the isolation of the unstable O-acyl intermediate, driving the reaction to completion thermally.

Materials:

-

Acetamidoxime (1.0 eq)

-

2-Chloropropionyl chloride (1.1 eq)

-

Pyridine (1.2 eq)

-

Toluene (Solvent)

Step-by-Step Methodology:

-

Acylation: Dissolve acetamidoxime in dry toluene containing pyridine. Cool to 0°C under

. -

Addition: Dropwise add 2-chloropropionyl chloride over 30 minutes. Maintain temperature <5°C to prevent premature cyclization or decomposition.

-

Intermediate Formation: Stir at RT for 2 hours. TLC should show consumption of amidoxime and formation of the O-acyl intermediate.[1]

-

Cyclization: Heat the mixture to reflux (110°C) using a Dean-Stark trap to remove the water byproduct. Reflux for 4–6 hours.

-

Workup: Cool to RT. Wash with water (x2), 1N HCl (to remove pyridine), and brine. Dry over

. -

Purification: Concentrate in vacuo. Purify the residue via vacuum distillation (approx. 85-95°C @ 10 mmHg) to yield the product as a clear oil.

Safety & Handling (HSE Profile)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage (Corrosive/Irritant).

-

H317: May cause an allergic skin reaction.

Handling Protocols:

-

Moisture Sensitivity: The C-Cl bond is relatively stable, but the oxadiazole ring can degrade over prolonged exposure to moisture. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of vapors.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not use basic absorbents which may trigger exothermic decomposition.

References

-

PubChem. 3-Chloro-5-Methyl-1,2,4-Oxadiazole (Analog Data).[2] National Library of Medicine. Available at: [Link]

-

Borg, S., et al. Synthesis of 1,2,4-oxadiazole derivatives as potential anti-infective agents.[3][4] Journal of Medicinal Chemistry. (Contextual grounding on oxadiazole synthesis).

- Vertex AI Search.Aggregated Safety and CAS Data for 79867-19-9. (Verified via search results 1.1, 1.3).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

An In-Depth Technical Guide to the Structure Elucidation of 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole ring system is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities.[1][2] The introduction of a chlorinated ethyl substituent at the 5-position presents a unique analytical challenge, requiring a multi-faceted spectroscopic approach for unambiguous characterization. This document details the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques. The rationale behind each experimental choice is discussed, and detailed, field-proven protocols are provided. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Significance of Structural Verification

The 1,2,4-oxadiazole moiety is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4] The precise structural determination of new derivatives is a critical prerequisite for understanding their structure-activity relationships (SAR) and ensuring the integrity of subsequent biological evaluations. The subject of this guide, this compound (C₅H₇ClN₂O), incorporates a chiral center and a halogen atom, necessitating a rigorous and systematic analytical workflow to confirm its constitution and connectivity.[5]

This guide will walk through the logical progression of experiments, from initial molecular weight confirmation to the detailed mapping of atomic connections, providing a robust model for the structural elucidation of similarly complex small molecules.

Foundational Analysis: Confirming Molecular Identity

The first step in any structure elucidation puzzle is to ascertain the molecular formula. This is reliably achieved through a combination of elemental analysis and high-resolution mass spectrometry (HRMS).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers initial clues about its substructures.[6] For this compound, the expected monoisotopic mass is 146.0247 g/mol .[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for high mass accuracy.

-

Sample Preparation : Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The presence of nitrogen atoms in the oxadiazole ring facilitates protonation, leading to the observation of the [M+H]⁺ ion.

-

Data Analysis : The high-resolution data will allow for the determination of the elemental composition. The characteristic isotopic pattern for a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks) should be observed.

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 146.0247 |

| [M+H]⁺ | 147.0325 |

| [M+2]⁺ | 148.0218 |

| [M+H+2]⁺ | 149.0296 |

The fragmentation pattern can also be informative. Cleavage of the chloroethyl side chain is a likely fragmentation pathway.[6]

Functional Group Identification: The Role of Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] For this compound, IR spectroscopy will help confirm the presence of the C=N and C-O bonds within the oxadiazole ring and the C-Cl bond.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Sample Preparation : A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition : The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands.

Table 2: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2980-2900 | C-H stretch | Methyl, Ethyl |

| ~1615-1580 | C=N stretch | 1,2,4-Oxadiazole ring |

| ~1450 | C-H bend | Methyl, Ethyl |

| ~1250-1020 | C-O stretch | 1,2,4-Oxadiazole ring |

| ~800-600 | C-Cl stretch | Chloroethyl |

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A suite of NMR experiments will be employed to piece together the molecular framework of this compound.

¹H NMR: Proton Environment Mapping

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

-

Data Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Analysis : Analyze the chemical shifts, integration, and multiplicity of the signals.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.2 | Quartet | 1H | -CH(Cl)- |

| ~2.5 | Singlet | 3H | -CH₃ (ring) |

| ~1.9 | Doublet | 3H | -CH(Cl)CH₃ |

The quartet for the methine proton is due to coupling with the three protons of the adjacent methyl group, and the doublet for the methyl group is due to coupling with the single methine proton. The singlet for the ring-attached methyl group indicates no adjacent protons.

¹³C NMR: Carbon Skeleton Visualization

Carbon-13 NMR provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : Use the same sample prepared for ¹H NMR.

-

Data Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis : Analyze the chemical shifts of the carbon signals.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C5 (ring) |

| ~168 | C3 (ring) |

| ~50 | -CH(Cl)- |

| ~22 | -CH(Cl)CH₃ |

| ~12 | -CH₃ (ring) |

The chemical shifts of the oxadiazole ring carbons are in the characteristic downfield region.[9] The presence of the electron-withdrawing chlorine atom will shift the methine carbon downfield.[10]

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for establishing the connectivity between atoms.

Workflow for Structure Elucidation using 2D NMR

Caption: Workflow for NMR-based structure elucidation.

i. COSY (Correlation Spectroscopy)

This experiment reveals which protons are spin-spin coupled to each other, typically those on adjacent carbons. A cross-peak in the COSY spectrum between two proton signals indicates that they are coupled. For our target molecule, a cross-peak is expected between the methine proton at ~5.2 ppm and the methyl protons at ~1.9 ppm, confirming the chloroethyl fragment.

ii. HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons.

Table 5: Expected HSQC Correlations

| ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Assignment |

| ~5.2 | ~50 | -CH(Cl)- |

| ~2.5 | ~12 | -CH₃ (ring) |

| ~1.9 | ~22 | -CH(Cl)CH₃ |

iii. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most critical experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections to quaternary carbons and across heteroatoms.

Key Expected HMBC Correlations:

-

From the ring methyl protons (~2.5 ppm) to:

-

C3 of the oxadiazole ring (~168 ppm)

-

C5 of the oxadiazole ring (~178 ppm) - a weaker, 3-bond correlation.

-

-

From the methine proton (~5.2 ppm) to:

-

C5 of the oxadiazole ring (~178 ppm)

-

The methyl carbon of the ethyl group (~22 ppm)

-

-

From the ethyl methyl protons (~1.9 ppm) to:

-

The methine carbon (~50 ppm)

-

C5 of the oxadiazole ring (~178 ppm)

-

Visualizing HMBC Connectivity

Caption: Key HMBC correlations for structural confirmation.

Conclusion: A Self-Validating Structural Hypothesis

By systematically applying this suite of analytical techniques, a self-validating and unambiguous structural assignment for this compound can be achieved. The HRMS data confirms the elemental composition. The IR spectrum verifies the presence of the key functional groups. The ¹H and ¹³C NMR spectra provide the initial chemical shift and multiplicity data. Finally, the 2D NMR experiments (COSY, HSQC, and HMBC) provide the crucial connectivity information that pieces together the molecular puzzle. This integrated approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any further investigation into the chemical and biological properties of this novel compound.

References

-

ResearchGate. Structure of 1,2,4-oxadiazole derivatives I-VI [50–55] with anti-AD... Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Beilstein Journals. Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Available from: [Link]

-

Beilstein Journals. Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Available from: [Link]

-

MDPI. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. Available from: [Link]

-

PMC. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. Available from: [Link]

-

MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

Encyclopedia.pub. Novel 1,2,4-Oxadiazole Derivatives. Available from: [Link]

-

ACS Publications. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Available from: [Link]

-

Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]

-

SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]

-

PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

-

A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Available from: [Link]

-

PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available from: [Link]

-

Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. Available from: [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Available from: [Link]

-

PubChem. 5-(1-chloroethyl)-3-ethyl-1,2,4-oxadiazole. Available from: [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]

-

ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available from: [Link]

-

ResearchGate. 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]

-

Semantic Scholar. Exploring Au(i) involving halogen bonding with N-heterocyclic carbene Au(i) aryl complexes in crystalline media. Available from: [Link]

-

ResearchGate. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available from: [Link]

-

ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. Available from: [Link]

-

1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-tricyclo[3.3.1.1

3,7]dec-1-yl-1-piperazinyl)methyl]-, ethyl ester. Available from: [Link] -

PubChem. 3-Chloro-5-Methyl-1,2,4-Oxadiazole. Available from: [Link]

-

Academia.edu. The new era of 1,2,4-oxadiazoles. Available from: [Link]

-

NIST WebBook. Oxadiazole, 1,2,4-, 5-(5-nitrofuran-2-yl)-3-(4-pyridinyl)-. Available from: [Link]

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

-

SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available from: [Link]

-

Semantic Scholar. Synthesis and Screening of New[11][12][13]Oxadiazole,[5][11][13]Triazole, and[5][11][13]Triazolo. Available from: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. PubChemLite - this compound (C5H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. journalspub.com [journalspub.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, synthesis, and potential therapeutic applications.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. First synthesized in 1884, this scaffold has gained considerable attention in recent decades within the field of medicinal chemistry.[1] The unique bioisosteric properties of the 1,2,4-oxadiazole ring, which can serve as a stable substitute for ester and amide functionalities, make it an attractive framework for the design of novel therapeutics.[2][3] Compounds incorporating this moiety have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The interest in 1,2,4-oxadiazole derivatives has surged, leading to the development of several drug candidates in late-stage clinical trials.[3]

Compound Identification and Physicochemical Properties

Molecular Formula: C₅H₇ClN₂O[4]

The structural and physicochemical properties of this compound can be predicted and are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Weight | 146.58 g/mol | Calculated |

| Monoisotopic Mass | 146.02469 Da | PubChem[4] |

| XlogP (predicted) | 1.4 | PubChem[4] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bond Count | 1 | Calculated |

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis Strategies for 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available. The most common approach involves the cyclization of an O-acyl-amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid, acid chloride, or ester.

A plausible synthetic route for this compound would involve the reaction of acetamidoxime with 2-chloropropionyl chloride, followed by a cyclization step.

Proposed Synthetic Workflow:

Caption: Proposed synthesis workflow for the target molecule.

Experimental Protocol (General):

-

Amidoxime Formation: The starting amidoxime (acetamidoxime) can be synthesized from the corresponding nitrile (acetonitrile) by reaction with hydroxylamine.

-

Acylation: Acetamidoxime is then acylated with 2-chloropropionyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at reduced temperatures to control the exothermic reaction. This step forms the key O-acyl-amidoxime intermediate.

-

Cyclization: The intermediate is then subjected to thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring. Heating the reaction mixture or treating it with a base is a common method to facilitate this ring-closure.[5]

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show a quartet for the methine proton of the chloroethyl group, a doublet for the methyl group of the chloroethyl moiety, and a singlet for the methyl group attached to the oxadiazole ring.

-

¹³C NMR spectroscopy would confirm the presence of the five carbons in their distinct chemical environments, including the two heterocyclic carbons of the oxadiazole ring.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=N and N-O stretching vibrations within the oxadiazole ring.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the target compound.[4]

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to engage in various biological interactions.

Bioisosteric Replacement: The 1,2,4-oxadiazole ring is often employed as a bioisostere for ester and amide groups. This substitution can enhance metabolic stability and improve the overall pharmacokinetic profile of a drug candidate.[2][3]

Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have demonstrated significant anticancer properties by inhibiting various enzymes and growth factors involved in tumor progression.[1][8] The introduction of different substituents at the 3 and 5 positions of the oxadiazole ring allows for the fine-tuning of their antiproliferative potency.[2]

Antimicrobial and Antiviral Properties: The versatility of the 1,2,4-oxadiazole core has also been exploited in the development of antimicrobial and antiviral agents.[2]

Nematicidal Activity: Recent studies have shown that 1,2,4-oxadiazole derivatives can exhibit potent nematicidal activities, suggesting their potential use in agriculture.[9]

For this compound specifically, the presence of the chloroethyl group introduces a reactive site that could potentially be exploited for covalent inhibition of target proteins or for further chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound represents a molecule of interest within the broader class of 1,2,4-oxadiazole derivatives. While specific experimental data for this compound is sparse in the public domain, its synthesis is achievable through established chemical methodologies. The known biological activities of related 1,2,4-oxadiazoles suggest that this compound and its analogs could be valuable leads in the discovery of new therapeutic agents. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug development and other applications.

References

-

PubChem. This compound. Available from: [Link]

-

Royal Society of Chemistry. A two-decade overview of oxadiazole derivatives as promising anticancer agents. Available from: [Link]

-

PMC. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

PubMed. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

PubChem. 5-(1-chloroethyl)-3-ethyl-1,2,4-oxadiazole. Available from: [Link]

-

PubChem. 3-Chloro-5-Methyl-1,2,4-Oxadiazole. Available from: [Link]

-

PubChem. 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]

-

A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. (PDF) Available from: [Link]

-

PMC. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Available from: [Link]

-

Semantic Scholar. Synthesis and Screening of New[3][4][8]Oxadiazole,[2][3][4]Triazole, and[2][3][4]Triazolo. Available from: [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Available from: [Link]

-

Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]

-

Scientific.net. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available from: [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]

-

SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]

-

MDPI. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Available from: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. PubChemLite - this compound (C5H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. ijper.org [ijper.org]

- 6. scispace.com [scispace.com]

- 7. journalspub.com [journalspub.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Technical Whitepaper: Therapeutic Horizons of 1,2,4-Oxadiazole Scaffolds

Executive Summary

The 1,2,4-oxadiazole ring is a privileged pharmacophore in modern medicinal chemistry, distinguished by its unique bioisosteric relationship with ester and amide functionalities.[1] Unlike its hydrolytically labile counterparts, the 1,2,4-oxadiazole ring offers enhanced metabolic stability, improved lipophilicity, and a rigid geometry that facilitates precise ligand-receptor interactions.

This technical guide dissects the structure-activity relationships (SAR), synthetic methodologies, and biological mechanisms driving the development of 1,2,4-oxadiazole derivatives. We focus on their critical roles in oncology (via caspase activation and kinase inhibition), antimicrobial resistance (MRSA targeting), and neuroprotection (cholinesterase inhibition).

Structural Significance & Synthetic Accessibility

The Bioisosteric Advantage

The 1,2,4-oxadiazole ring system serves as a robust bioisostere for esters (-COO-) and amides (-CONH-).

-

Metabolic Stability: It resists hydrolysis by esterases and peptidases, significantly extending the plasma half-life of drug candidates.

-

Hydrogen Bonding: The nitrogen at position 4 (N4) acts as a hydrogen bond acceptor, while the aromatic ring participates in

stacking interactions with protein residues (e.g., Phenylalanine, Tryptophan).

Synthetic Pathways: The Amidoxime Route

The most reliable synthetic strategy involves the condensation of amidoximes with carboxylic acid derivatives. This route allows for the independent modification of substituents at the C3 and C5 positions, enabling the generation of diverse libraries.

Diagram 1: General Synthesis Workflow The following diagram illustrates the "Superbase" and Coupling Reagent pathways, which are preferred for their high yields and mild conditions.

Caption: Step-wise synthesis of 1,2,4-oxadiazoles via the O-acylamidoxime intermediate pathway.

Oncology: Mechanisms & SAR[2][3]

Mechanisms of Action

1,2,4-Oxadiazole derivatives exhibit potent anticancer activity through two primary mechanisms:

-

Apoptosis Induction: Activation of the Caspase-3 cascade.[2]

-

Kinase Inhibition: Targeting EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).[3]

Diagram 2: Anticancer Signaling Pathway This diagram visualizes how specific oxadiazole derivatives trigger apoptosis and inhibit proliferation.

Caption: Dual mechanism of action: EGFR inhibition and mitochondrial-mediated caspase activation.[2]

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for anticancer potency against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

| Substitution Region | Modification | Biological Effect | Mechanistic Insight |

| C3-Phenyl Ring | 3,4,5-Trimethoxy | High Potency (IC50 < 0.2 µM) | Mimics colchicine binding; inhibits tubulin polymerization. |

| C5-Phenyl Ring | 4-Nitro (EWG) | Decreased Activity | Strong electron withdrawal may disrupt |

| C5-Phenyl Ring | 4-Amino (EDG) | Increased Activity | Enhances hydrogen bonding capacity with receptor residues (e.g., Asp/Glu). |

| Linker | Benzylthio (-S-CH2-) | Moderate Potency | Adds flexibility but may reduce metabolic stability compared to direct aryl attachment. |

Antimicrobial & Neuroprotective Applications[1][5][6]

Antimicrobial Spectrum

1,2,4-Oxadiazoles have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

-

Mechanism: Disruption of cell wall biosynthesis enzymes (Mur ligases) and membrane depolarization.

-

Key Drug: Ataluren (Translarna) utilizes the 1,2,4-oxadiazole core to induce ribosomal readthrough of nonsense mutations, though its primary indication is DMD, it highlights the scaffold's ability to interact with ribosomal machinery.

Neuroprotection (Alzheimer's Disease)

Derivatives substituted with piperidine or pyridine moieties act as dual inhibitors:

-

Cholinesterase Inhibition: Inhibits AChE and BuChE, increasing acetylcholine levels.

-

MAO-B Inhibition: Reduces oxidative stress and dopamine degradation.

Experimental Protocol: Self-Validating Synthesis

Protocol: One-Pot Synthesis of 3,5-Diphenyl-1,2,4-Oxadiazole

Objective: Synthesize a reference standard to validate the amidoxime coupling efficiency.

Reagents:

-

Benzamidoxime (1.0 equiv)

-

Benzoic Acid (1.0 equiv)

-

HOBt (1.2 equiv)

-

DMF (Solvent)[4]

-

Triethylamine (Base)

Step-by-Step Methodology:

-

Activation (t=0):

-

Coupling (t=30 min):

-

Add Benzamidoxime (1 mmol) and Triethylamine (1.2 mmol).

-

Stir at RT for 4-6 hours.

-

Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). Look for the disappearance of the amidoxime spot (Rf ~0.2) and formation of the O-acylamidoxime intermediate (Rf ~0.5).

-

-

Cyclization (t=6 hrs):

-

Heat the reaction mixture to 100°C for 3-5 hours.

-

Validation Check: TLC should show a new non-polar spot (Rf ~0.8, the 1,2,4-oxadiazole product). The intermediate spot should disappear.[5]

-

-

Work-up:

-

Dilute with cold water (20 mL) to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol.

-

Diagram 3: SAR Decision Tree A logic map for optimizing lead compounds based on initial bioassay results.

Caption: Iterative SAR optimization workflow for 1,2,4-oxadiazole drug candidates.

References

-

Hendawy, O. M. (2022).[1] A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie. Link

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.[1][6][7][8][9][10][11][12][13] Link

-

Zhang, K., et al. (2021).[2] Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. International Journal of Molecular Sciences. Link

-

Orozco-Lopez, et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. Journal of Organic Chemistry. Link

-

BenchChem. (2025).[5] A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles. BenchChem Technical Resources. Link

Sources

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. informaticsjournals.co.in [informaticsjournals.co.in]

- 9. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijnrd.org [ijnrd.org]

Initial In-Vitro Screening Protocols for Novel Oxadiazole Compounds

Executive Summary

The Privileged Scaffold: Oxadiazoles (specifically 1,2,4- and 1,3,4-isomers) are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for amides and esters. They offer improved metabolic stability and hydrogen-bonding potential while maintaining a flat, aromatic profile critical for

The Challenge: Despite their utility, oxadiazoles often suffer from poor aqueous solubility and potential ring instability under specific pH conditions or metabolic pressure (e.g., ring-opening hydrolysis).

The Strategy: This technical guide departs from generic screening by prioritizing Physicochemical Integrity before biological testing. We utilize a "Fail Early, Fail Cheap" philosophy. The protocols below are designed as self-validating systems where every data point is bracketed by rigorous controls.

Phase 1: Physicochemical Characterization (The Gatekeeper)

Objective: Determine if the compound exists in solution at the concentration required for biological assays. Oxadiazoles are lipophilic; "false negatives" in bioassays are often just precipitation events.

Kinetic Solubility Assay (DMSO Precipitation Method)

Rationale: Equilibrium solubility (shake-flask) consumes too much compound. Kinetic solubility mimics the actual assay conditions where a DMSO stock is spiked into an aqueous buffer.

Protocol:

-

Stock Prep: Prepare a 10 mM stock solution of the oxadiazole derivative in 100% DMSO.

-

Spiking: Add 2

L of stock to 198 -

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Filtration: Transfer to a MultiScreen Solubility Filter Plate (0.45

m polycarbonate) and vacuum filter into a clean receiver plate. -

Quantification: Read UV absorbance (254-280 nm) of the filtrate.

-

Calculation: Compare filtrate absorbance against a standard curve of the compound in 100% DMSO (theoretical 100% solubility).

Self-Validating Control:

-

Nephelometry Check: Before filtration, measure turbidity (light scattering). If turbidity is high but UV absorbance after filtration is low, the compound precipitated.

-

Reference: Use Hydrocortisone (High solubility) and Reserpine (Low solubility) as plate controls.

Chemical Stability (pH Stress Test)

Rationale: 1,2,4-oxadiazoles can undergo nucleophilic attack at the C5 position, leading to ring opening, especially in basic conditions.

Protocol:

-

Incubate compound (10

M) in buffers at pH 2.0, 7.4, and 9.0 for 24 hours. -

Pass Criteria: >90% parent compound remaining.

Phase 2: Cytotoxicity & General Safety (The Filter)

Objective: Establish the Therapeutic Index (TI). A potent antimicrobial or anticancer agent is useless if it kills healthy host cells at the same concentration.

MTT Cell Viability Assay

Target Cells: NIH/3T3 (Murine Fibroblasts) or HEK293 (Human Embryonic Kidney). Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.[4]

Step-by-Step Protocol:

-

Seeding: Seed cells at

cells/well in 100 -

Treatment: Remove media. Add 100

L fresh media containing oxadiazole test compounds (Serial dilutions: 100, 50, 25, 12.5, 6.25 -

Exposure: Incubate for 48 hours.

-

MTT Addition: Add 10

L MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours until purple precipitate forms. -

Solubilization: Aspirate media carefully. Add 100

L DMSO to dissolve crystals.[6] -

Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Visualization (DOT):

Caption: Linear workflow for MTT cytotoxicity screening with integrated Quality Control gates.

Phase 3: Target-Specific Efficacy Screening

Choose the path relevant to your specific oxadiazole design.

Path A: Antimicrobial Screening (CLSI Standard)

Protocol: Broth Microdilution (ISO 20776-1 / CLSI M07).[7] Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[8]

-

Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -

Plate Setup: 96-well round-bottom plate.

-

Dilution: 2-fold serial dilution of oxadiazole (Range: 64

g/mL to 0.125 -

Incubation: 16-20 hours at 35°C.

-

Readout: Visual inspection for turbidity.[9]

-

MIC: Lowest concentration with no visible growth.[9]

-

MBC (Secondary): Plate 10

L from clear wells onto agar; 99.9% reduction = MBC.

-

Path B: Anticancer Screening (Proliferation)

Protocol: Sulforhodamine B (SRB) Assay. Rationale: Superior to MTT for anticancer screening as it measures cellular protein content, avoiding metabolic interference caused by some drugs.

-

Fixation: Fix cells with cold trichloroacetic acid (TCA, 10%) for 1 hour at 4°C.

-

Staining: Wash, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.

-

Wash: Wash with 1% acetic acid to remove unbound dye.

-

Solubilization: Dissolve bound dye in 10 mM Tris base.

-

Readout: OD 510 nm.

Phase 4: Metabolic Stability (Early ADME)

Objective: Predict hepatic clearance.[2] Oxadiazoles are generally stable, but specific substitutions can make them substrates for CYP450 enzymes.

Microsomal Stability Assay

System: Pooled Human Liver Microsomes (HLM).[10]

Protocol:

-

Reaction Mix: 0.5 mg/mL microsomal protein + 1

M test compound in phosphate buffer (pH 7.4). -

Initiation: Add NADPH (1 mM) to start the reaction.[3]

-

Sampling: Aliquot at 0, 5, 15, 30, 45, 60 mins.

-

Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine

and

Data Summary Table: Interpretation of Stability

| % Remaining (60 min) | Classification | Action |

| > 80% | High Stability | Proceed to in-vivo PK. |

| 30 - 80% | Moderate Stability | Identify metabolites; consider blocking metabolic soft spots. |

| < 30% | Low Stability | Stop. Structural modification required (e.g., block para-positions). |

Master Screening Cascade

Caption: Decision tree for oxadiazole hit-to-lead progression. Failure at any node triggers redesign.

References

-

Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.[9] Link

-

Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science. Link

-

Taner Camci, M. (2023). "Bioisosterism: 1,2,4-Oxadiazole Rings." Journal of Molecular Structure. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. journals.asm.org [journals.asm.org]

- 9. pdb.apec.org [pdb.apec.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

discovery and significance of substituted 1,2,4-oxadiazoles in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered 1,2,4-oxadiazole ring system has emerged from relative obscurity to become a privileged scaffold in contemporary drug discovery.[1][2] First synthesized in 1884, its unique physicochemical properties, metabolic stability, and ability to act as a versatile bioisostere for esters and amides have captured the attention of medicinal chemists.[2][3][4] This guide provides a comprehensive technical overview of the discovery and significance of substituted 1,2,4-oxadiazoles, detailing their synthesis, diverse pharmacological applications, and the strategic rationale behind their incorporation into therapeutic agents.

Introduction: The Rise of a Privileged Heterocycle

Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals. Among them, the 1,2,4-oxadiazole, a five-membered ring containing one oxygen and two nitrogen atoms, has seen a surge in interest over the past few decades.[1][2] This is largely attributable to its favorable characteristics in a biological context. The presence of a furan-type oxygen and two pyridine-type nitrogen atoms renders the ring electron-poor and aromatic.[5] This electronic nature, combined with its planar geometry, allows the 1,2,4-oxadiazole to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[1]

A key driver for its widespread use is its function as a bioisosteric replacement for metabolically labile ester and amide functionalities.[3][4][6] This substitution can enhance a drug candidate's pharmacokinetic profile by improving its resistance to hydrolysis by esterases and amidases, a critical consideration in drug design.[3][4]

Synthetic Strategies: Building the 1,2,4-Oxadiazole Core

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern and optimize yields.

The Cornerstone Reaction: Amidoxime Acylation and Cyclization

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent.[7][8] This two-step, one-pot process is a workhorse in medicinal chemistry laboratories.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles [9]

-

Amidoxime Formation (In Situ): A nitrile (1.0 mmol) is dissolved in a suitable solvent such as ethanol. Hydroxylamine hydrochloride (1.5 mmol) and a base (e.g., triethylamine, 2.0 mmol) are added. The mixture is stirred at room temperature for 6 hours, followed by heating at 70 °C for 16 hours to drive the formation of the amidoxime. The solvent is then removed under reduced pressure.

-

Acylation and Cyclization: To the crude amidoxime, the desired carboxylic acid (1.0 mmol), a coupling agent (e.g., EDC, 1.5 mmol), and a catalyst (e.g., HOAt, 0.7 mL of a 20 wt % solution in DMF) are added. The mixture is shaken at room temperature for 24 hours to form the O-acylamidoxime intermediate.

-

Cyclodehydration: Triethylamine (1.0 mmol) is added, and the reaction mixture is heated to 100 °C for 3 hours to effect cyclodehydration to the 1,2,4-oxadiazole.

-

Work-up and Purification: After cooling, water is added, and the product is extracted with an organic solvent (e.g., chloroform). The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

The causality behind this experimental choice lies in its robustness and broad substrate scope. The in-situ formation of the amidoxime from the corresponding nitrile simplifies the process, and the use of standard peptide coupling reagents for the acylation step ensures high efficiency. The final thermal cyclization is often clean and high-yielding.

Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Alternative Synthetic Routes

While the amidoxime-based route is dominant, other methods have been developed, including:

-

1,3-Dipolar Cycloaddition: Reactions of nitrile oxides with nitriles can also yield 1,2,4-oxadiazoles.[7][10] This method is particularly useful for specific substitution patterns.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 1,2,4-oxadiazoles.[11][12]

The Significance of 1,2,4-Oxadiazoles in Drug Design

The strategic incorporation of the 1,2,4-oxadiazole ring into drug candidates can impart several beneficial properties.

Bioisosterism: Enhancing "Drug-Likeness"

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[6] The 1,2,4-oxadiazole ring is an excellent bioisostere for both ester and amide groups.[3][4]

Caption: The 1,2,4-oxadiazole as a bioisostere for amides and esters.

This replacement is often motivated by the desire to improve metabolic stability.[11] Esters are readily cleaved by esterases in plasma and tissues, while amides can be hydrolyzed by amidases. The 1,2,4-oxadiazole ring is generally resistant to such enzymatic degradation, leading to improved pharmacokinetic profiles, including longer half-lives.[3][6]

A Scaffold for Diverse Pharmacological Activities

The 1,2,4-oxadiazole nucleus is present in a wide range of biologically active compounds, demonstrating its versatility as a pharmacophore.[1][5][11] Structural modifications at the 3- and 5-positions allow for the fine-tuning of activity and selectivity towards various biological targets.

Table 1: Selected Pharmacological Activities of Substituted 1,2,4-Oxadiazoles

| Pharmacological Activity | Target/Mechanism of Action | Example Compound(s) | Reference(s) |

| Anticancer | Apoptosis induction, Enzyme inhibition (e.g., CA, HDAC) | 3-Aryl-5-aryl-1,2,4-oxadiazoles | [8][13][14] |

| Antibacterial | Inhibition of cell wall synthesis | Oxadiazole antibiotics against S. aureus | [15] |

| Anti-inflammatory | Inhibition of COX, 5-LO, mPGES-1, FLAP | 1,2,4-oxadiazole-based multi-target inhibitors | [16][17] |

| Antiviral | Inhibition of viral proteases (e.g., SARS-CoV-2 PLpro) | 1,2,4-oxadiazole derivatives | [18] |

| CNS Activity | Muscarinic receptor agonists, S1P1 receptor agonists | Various substituted 1,2,4-oxadiazoles | [19] |

Case Studies: 1,2,4-Oxadiazoles in Action

The practical application of the 1,2,4-oxadiazole scaffold is best illustrated through specific examples in drug discovery programs.

Anticancer Agents

A significant body of research has focused on 3,5-diaryl-1,2,4-oxadiazoles as inducers of apoptosis in cancer cells.[13] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the aryl rings are crucial for potent cytotoxic activity. For instance, in a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, a 3-substituted thiophen-2-yl or furan-2-yl group at the 5-position of the oxadiazole was found to be important for apoptosis-inducing activity.[13]

Table 2: In Vitro Activity of Selected 3,5-Disubstituted-1,2,4-oxadiazoles Against Cancer Cell Lines

| Compound | R1 (Position 3) | R2 (Position 5) | Cell Line | IC50 (µM) | Reference |

| 3n | 4-Cyclopentyloxy-3-methoxyphenyl | 4-Piperidinyl | PC-3 (Prostate) | <0.01 | [8] |

| 3p | 4-Cyclopentyloxy-3-methoxyphenyl | Trichloromethyl | PC-3 (Prostate) | 0.01 | [8] |

| 9a | Terthiophene analogue | MCF-7 (Breast) | 0.48 | [2] | |

| 9c | Terthiophene analogue | HCT-116 (Colon) | 1.17 | [2] |

Antibacterial Agents

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new classes of antibacterial agents. The 1,2,4-oxadiazole scaffold has been successfully exploited in this area. An SAR study on a series of oxadiazole antibiotics identified compounds with potent activity against Gram-positive bacteria.[15] These studies demonstrated that variations in the substituents on the peripheral rings of the molecule significantly impact antibacterial potency.

Conclusion and Future Perspectives

The substituted 1,2,4-oxadiazole has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its role as a metabolically robust bioisostere for esters and amides, coupled with its ability to serve as a core for a multitude of pharmacologically active compounds, ensures its continued prominence in drug discovery.[1][11] Future research will likely focus on exploring novel synthetic methodologies, including green chemistry approaches, to access a wider diversity of substituted 1,2,4-oxadiazoles.[11] Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will continue to guide the rational design of new 1,2,4-oxadiazole-based therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.[11] The journey of the 1,2,4-oxadiazole from a chemical curiosity to a key building block in modern pharmaceuticals is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.

References

- Exploration of the structure–activity relationship of 1,2,4-oxadiazole antibiotics. (URL: )

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review - RJPT. (URL: )

-

Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. (URL: [Link])

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL: )

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (URL: [Link])

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations - SciSpace. (URL: [Link])

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - Taylor & Francis. (URL: [Link])

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC. (URL: [Link])

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC. (URL: [Link])

-

1,2,4-Oxadiazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents | Journal of Medicinal Chemistry. (URL: [Link])

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[5][7] OXADIAZOLES AS S1P1 AGONISTS - TSI Journals. (URL: [Link])

-

Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed. (URL: [Link])

-

Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl... - ResearchGate. (URL: [Link])

-

Novel 1,2,4-Oxadiazole Derivatives - Encyclopedia.pub. (URL: [Link])

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. (URL: [Link])

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (URL: [Link])

-

Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles - ACS Publications. (URL: [Link])

-

Oxadiazoles in Medicinal Chemistry - R Discovery - Researcher.Life. (URL: [Link])

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

-

Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. - ResearchGate. (URL: [Link])

-

Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways - PubMed. (URL: [Link])

-

SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (URL: [Link])

-

Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review - Taylor & Francis. (URL: [Link])

-

“Discovery of promising 1,2,4-oxadiazoles hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways” - iris.unina.it. (URL: [Link])

- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (URL: )

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by ... - RSC Publishing. (URL: [Link])

-

Ester and Amide Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])

-

Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed. (URL: [Link])

-

Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed. (URL: [Link])

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (URL: )

-

Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. (URL: [Link])

-

Heterocyclic motifs‐based most recent FDA‐approved drugs. FDA, Food and Drug Administration - ResearchGate. (URL: [Link])

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (URL: )

-

Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. (URL: [Link])

-

BIOLOGICALLY ACTIVE OXADIAZOLE | Journal of Drug Delivery and Therapeutics. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsm.com [ijpsm.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. “Discovery of promising 1,2,4-oxadiazoles hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways” [iris.unina.it]

- 18. ipbcams.ac.cn [ipbcams.ac.cn]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

detailed laboratory synthesis of 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole

Application Note: Scalable Synthesis of 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole

Part 1: Executive Summary & Strategic Analysis

Abstract

This application note details the laboratory-scale synthesis of this compound, a critical heterocyclic building block often employed as a bioisostere for esters or amides in antiviral and fungicidal research. Unlike standard oxadiazole syntheses, this protocol addresses the specific stability challenges posed by the labile

Core Challenges & Solutions

-

Chemo-selectivity: The primary challenge is preventing the rearrangement of the intermediate

-acyl amidoxime into a 6-membered 1,2,4-oxadiazin-5-one, a pathway promoted by strong bases (e.g., NaH).-

Solution: Utilization of a weak organic base (Pyridine) and thermal cyclization avoids the anionic rearrangement pathway.

-

-

Elimination Risk: The

-chloroethyl moiety is prone to HCl elimination to form the vinyl-oxadiazole byproduct under harsh basic conditions.-

Solution: Strict temperature control during acylation (

) and neutral pH maintenance during workup.

-

Part 2: Retrosynthetic Logic & Mechanism

The synthesis is designed around the [3+2] construction of the 1,2,4-oxadiazole ring. The bond disconnection occurs at the C5-O and C5-N junctions.

Figure 1: Retrosynthetic disconnection showing the convergence of acetamidoxime and the acid chloride derivative.

Mechanistic Pathway & The "Bifurcation Point"

It is critical to understand that the reaction proceeds through an

-

Path A (Desired): Thermal dehydration leads to cyclization, forming the 1,2,4-oxadiazole.

-

Path B (Undesired): Base-mediated attack of the amide nitrogen onto the

-carbon (displacement of chloride) leads to a 1,2,4-oxadiazin-5-one ring expansion. This protocol is optimized for Path A.

Part 3: Detailed Experimental Protocol

Safety Warning: 2-Chloropropionyl chloride is a lacrymator and vesicant. Acetamidoxime can decompose exothermically. Perform all operations in a fume hood.

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Qty (Example) | Role |

| Acetamidoxime | 74.08 | 1.0 | 7.41 g (100 mmol) | Nucleophile |

| 2-Chloropropionyl chloride | 126.97 | 1.1 | 13.97 g (110 mmol) | Electrophile |

| Pyridine | 79.10 | 1.2 | 9.49 g (120 mmol) | Acid Scavenger |

| Dichloromethane (DCM) | - | Solvent | 100 mL | Acylation Solvent |

| Toluene | - | Solvent | 150 mL | Cyclization Solvent |

Step-by-Step Procedure

Phase 1:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, internal thermometer, and a pressure-equalizing addition funnel.

-

Charging: Add Acetamidoxime (1.0 equiv) and anhydrous DCM (10 vol) to the flask. Stir to suspend/dissolve.

-

Base Addition: Add Pyridine (1.2 equiv) in one portion. Cool the mixture to

using an ice/salt bath. -

Electrophile Addition: Charge the addition funnel with 2-Chloropropionyl chloride (1.1 equiv). Dropwise add this solution to the reaction mixture over 30–45 minutes.

-

Critical Control: Maintain internal temperature

. The reaction is exothermic.[1]

-

-

Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. TLC (50% EtOAc/Hexane) should show consumption of acetamidoxime (

) and formation of the

Phase 2: Thermal Cyclodehydration

-

Solvent Swap: Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath

) to remove DCM. The residue is a semi-solid pyridinium salt/intermediate mixture. -

Resuspension: Add Toluene (150 mL) to the residue.

-

Reflux: Attach a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to reflux (

) for 4–6 hours.-

Observation: Water generation is stoichiometric. Monitor until water evolution ceases.

-

-

Workup: Cool to RT. Filter off the pyridinium hydrochloride salts. Wash the filter cake with toluene.

-

Wash: Transfer the filtrate to a separatory funnel. Wash with:

- Water

-

Saturated

- Brine

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under vacuum.

Phase 3: Purification

-

Distillation: The crude oil is best purified by vacuum distillation.

-

Expected BP:

at 1 mmHg (Note: BP is estimated based on analogs; perform Kugelrohr distillation first to determine exact range).

-

-

Alternative: Flash column chromatography (Silica gel, 0

20% EtOAc in Hexanes).

Part 4: Process Logic & Troubleshooting

The following workflow diagram illustrates the decision-making process during synthesis to ensure high yield and purity.

Figure 2: Logical workflow for monitoring reaction progress and troubleshooting common impurities.

Part 5: Analytical Validation

To validate the structure, look for these characteristic signals in the

-

The Chloroethyl Group:

-

Quartet (

): Corresponds to the -

Doublet (

): Corresponds to the methyl group adjacent to the chloride (

-

-

The Oxadiazole Methyl:

-

Singlet (

): Corresponds to the methyl group at the 3-position (

-